

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide as a carbonic anhydrase inhibitor

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Compound of Interest

Compound Name: *N*-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

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An In-depth Technical Guide: **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide** as a Putative Carbonic Anhydrase Inhibitor

Disclaimer: As of the latest available data, there is no specific research published on "**N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide**" as a carbonic anhydrase inhibitor.

Therefore, this technical guide has been constructed as a representative whitepaper. It utilizes established data from well-characterized sulfonamide-based carbonic anhydrase inhibitors, such as Acetazolamide, Dorzolamide, and Brinzolamide, to illustrate the scientific framework, experimental protocols, and data presentation that would be essential for evaluating the specified compound.

Introduction: The Role of Sulfonamides in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons (H⁺), a reaction essential for pH homeostasis, CO₂ transport, respiration, and various metabolic pathways.[3][4] There are at least 15 known isoforms in mammals, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), or mitochondrial (e.g., CA V).[4]

The sulfonamide group ($R-SO_2NH_2$) is a cornerstone pharmacophore for the inhibition of carbonic anhydrase. These inhibitors function by coordinating to the zinc ion within the enzyme's active site, preventing the binding of substrate molecules.^[5] Due to their role in pathological conditions such as glaucoma, edema, epilepsy, and cancer, CA inhibitors are a significant area of drug development.^{[6][7]} This guide outlines the typical characterization of a novel sulfonamide compound, using **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide** as a model, and presents data from established inhibitors to provide a comprehensive overview.

Quantitative Data on Representative Sulfonamide CA Inhibitors

The inhibitory potency of a compound against various CA isoforms is a critical determinant of its therapeutic potential and selectivity. This data is typically presented as IC_{50} (the concentration of inhibitor required to reduce enzyme activity by 50%) or K_i (the inhibition constant). Below are tables summarizing inhibition data for well-known sulfonamide inhibitors against key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibition Constants (K_i) of Selected Sulfonamides Against hCA Isoforms

Compound	hCA I (K_i , nM)	hCA II (K_i , nM)	hCA IX (K_i , nM)	hCA XII (K_i , nM)
Acetazolamide	6.76 ^[8]	5.85 ^[8]	30 ^[9]	39.1 (for a derivative) ^[10]
Brinzolamide	-	3.19 (IC_{50}) ^[11]	-	0.8
Dorzolamide	Weak inhibitor ^[12]	8 (K_i at 37°C) ^[13]	-	-
Zonisamide	-	35.2 ^[9]	-	-

Table 2: IC_{50} Values of Acetazolamide Against Various hCA Isoforms

Compound	hCA I (IC ₅₀ , μM)	hCA II (IC ₅₀ , μM)	hCA IX (IC ₅₀ , μg/mL)	hCA XII (IC ₅₀ , μg/mL)
Acetazolamide	6.07[14]	-	-	-
Acetazolamide	-	-	-	-

(Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison requires standardized assays.)

Experimental Protocols

To determine the inhibitory activity of a compound like **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide**, standardized biochemical assays are employed.

Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This method directly measures the physiological catalytic activity of CAs.[15] It uses a stopped-flow spectrophotometer to rapidly mix a CO₂-saturated solution with a buffer solution containing the CA enzyme and a pH indicator.[16][17] The rate of pH change, reflecting H⁺ production, is monitored over time.

Methodology:

- Reagent Preparation:
 - Buffer A: A pH-sensitive indicator (e.g., pyranine) in a suitable buffer (e.g., HEPES).[18]
 - Buffer B: A solution saturated with CO₂ gas.[18]
 - Enzyme Solution: Purified CA isoform is dissolved in the appropriate buffer.
 - Inhibitor Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
- Procedure:

- The enzyme and inhibitor solutions are pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature.
- The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated buffer.
- The change in absorbance or fluorescence of the pH indicator is recorded over a short time frame (milliseconds to seconds).[18]
- The initial rate of the reaction is calculated from the slope of the progress curve.
- Data Analysis:
 - Inhibition constants (K_i) are determined by measuring the reaction rates at various inhibitor and substrate concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Colorimetric Esterase Activity Assay

This is a high-throughput-compatible method that relies on the esterase activity of carbonic anhydrase.[6][7] The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically.[6]

Methodology:

- Reagents and Materials:
 - Assay Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).[6]
 - CA Enzyme Stock Solution: Purified human or bovine CA dissolved in cold assay buffer.[6]
 - Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in an organic solvent like DMSO or acetonitrile.[6]
 - Inhibitor Solutions: A range of concentrations of the test compound and a known inhibitor (e.g., Acetazolamide) as a positive control.[19]

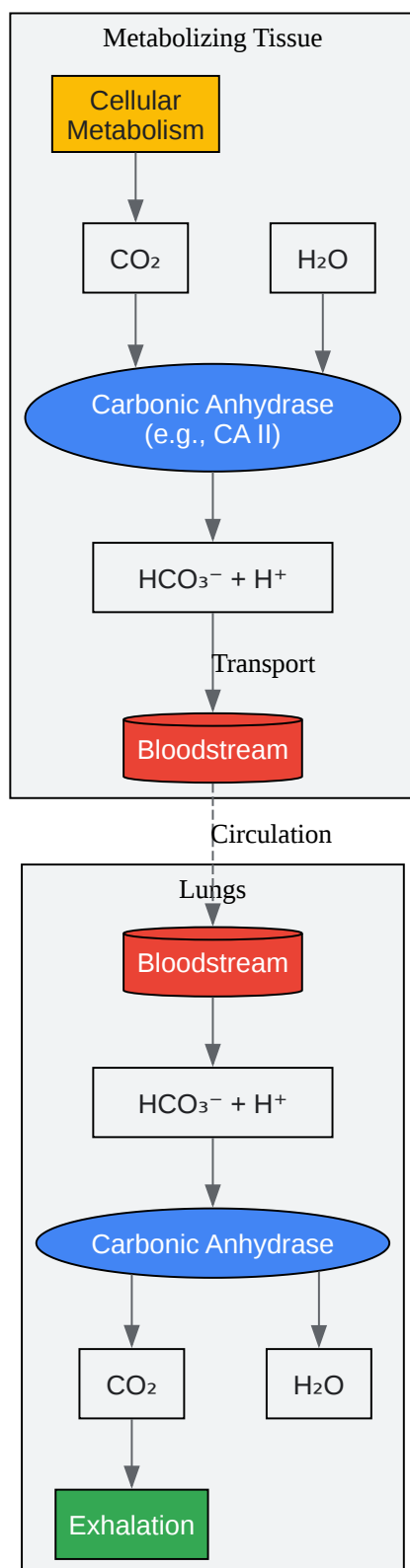
- 96-well microplate and a microplate reader capable of kinetic measurements at 405 nm.
[19]
- Procedure:
 - To the wells of a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle for control), and the CA enzyme working solution.[19]
 - Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.[6][19]
 - Initiate the reaction by adding the p-NPA substrate solution to all wells.[6]
 - Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[19]
- Data Analysis:
 - Calculate the rate of reaction (slope of absorbance vs. time).
 - The percent inhibition is calculated relative to the control (no inhibitor).
 - IC₅₀ values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[19]

Signaling Pathways and Visualizations

Carbonic anhydrase inhibitors exert their effects by modulating signaling pathways where pH and bicarbonate are key components.

Physiological pH Regulation

CAs are crucial for maintaining acid-base balance in the body.[1] In tissues, CO₂ produced during metabolism is rapidly converted to bicarbonate for transport in the blood. In the lungs and kidneys, the reverse reaction facilitates the excretion of CO₂ and the regulation of blood pH.[3]

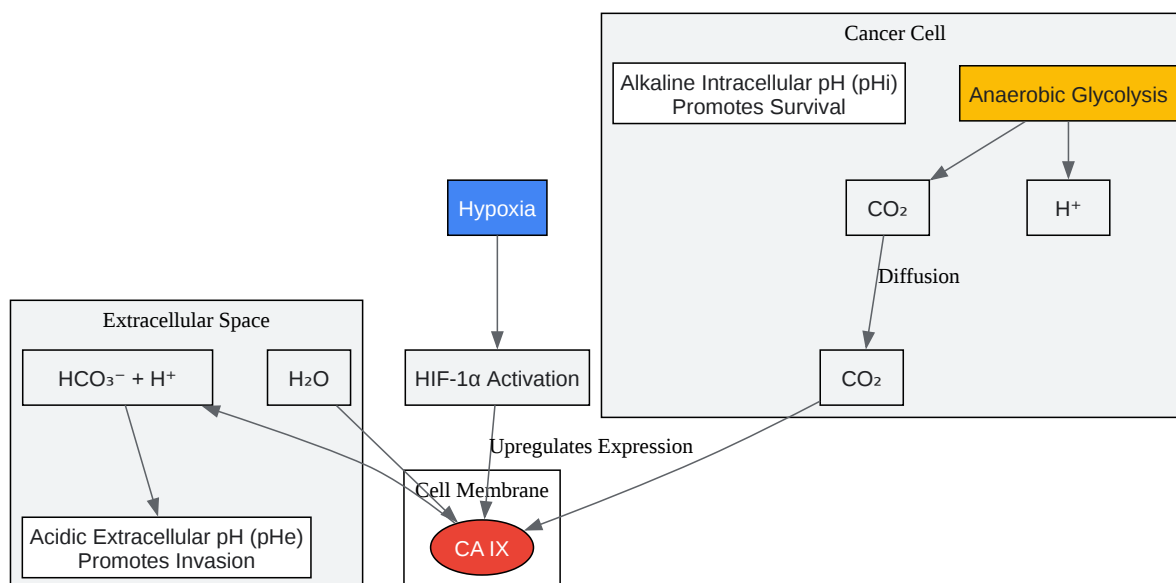


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Caption: Role of Carbonic Anhydrase in CO₂ Transport.

Carbonic Anhydrase IX in Tumor Hypoxia and pH Regulation

In many solid tumors, hypoxic conditions lead to the upregulation of membrane-bound CA IX via Hypoxia-Inducible Factor 1 (HIF-1).^[20] CA IX contributes to an acidic tumor microenvironment by catalyzing the extracellular hydration of CO₂ that has diffused out of cancer cells. This process helps maintain a relatively alkaline intracellular pH, which is favorable for tumor cell proliferation and survival, while the acidic exterior promotes invasion and metastasis.^{[21][22]}

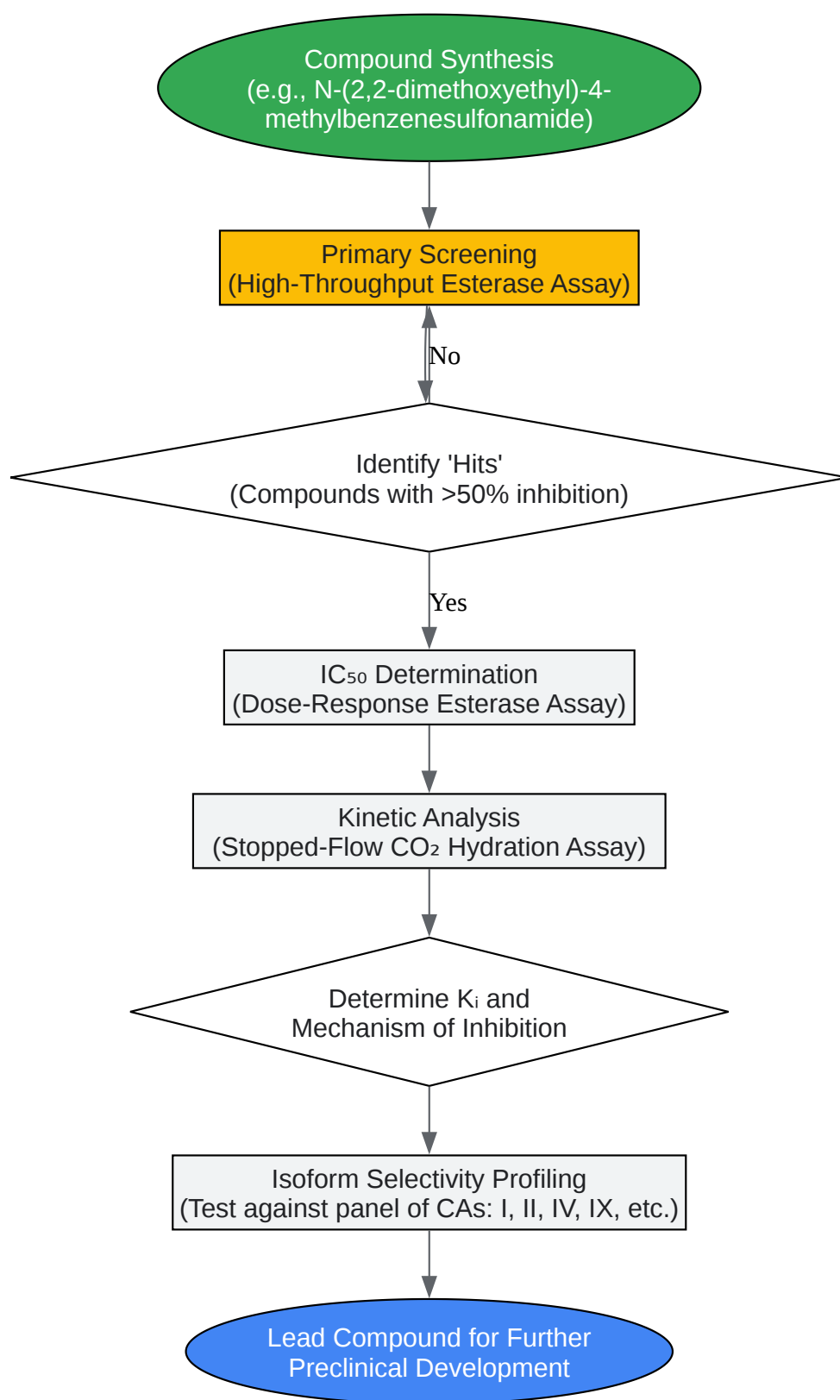


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Caption: CA IX in Tumor Microenvironment pH Regulation.

Experimental Workflow for CA Inhibitor Characterization

The discovery and characterization of a novel CA inhibitor follows a structured workflow, from initial screening to detailed kinetic analysis and selectivity profiling.



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Caption: Workflow for CA Inhibitor Characterization.

Conclusion

While specific inhibitory data for **N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide** against carbonic anhydrase isoforms is not currently available in public literature, its chemical structure, featuring a classic benzenesulfonamide moiety, strongly suggests potential activity. The comprehensive evaluation of such a compound would follow the rigorous experimental and analytical framework outlined in this guide. By employing established protocols such as the stopped-flow CO₂ hydration and colorimetric esterase assays, researchers can determine its potency (K_i and IC_{50}) and isoform selectivity. Understanding its impact on key signaling pathways, particularly those related to pH regulation in physiological and pathological contexts like cancer, is crucial for elucidating its therapeutic potential. The data provided for benchmark inhibitors like Acetazolamide serves as a critical reference for the performance and selectivity that new chemical entities in this class would be measured against.

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